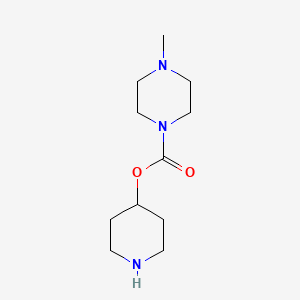

Piperidin-4-yl 4-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

piperidin-4-yl 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-13-6-8-14(9-7-13)11(15)16-10-2-4-12-5-3-10/h10,12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUYQRAIRHKZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methylpiperazine-1-carboxylic Acid

4-Methylpiperazine-1-carboxylic acid is synthesized via carbonylation of 4-methylpiperazine under high-pressure CO conditions or via oxidation of 4-methylpiperazine precursors[^7^]. For example:

$$

\text{4-Methylpiperazine} + \text{CO} \xrightarrow{\text{Pd catalyst}} \text{4-Methylpiperazine-1-carboxylic acid}

$$

This step is critical for ensuring high purity, as impurities can hinder subsequent activation[^16^].

Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the reactive acyl chloride[^16^]:

$$

\text{4-Methylpiperazine-1-carboxylic acid} + \text{SOCl}2 \rightarrow \text{4-Methylpiperazine-1-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$

Reaction conditions: Anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours[^3^][^10^].

Esterification with Piperidin-4-ol

The acyl chloride reacts with piperidin-4-ol in the presence of a base (e.g., triethylamine or pyridine) to yield the target ester[^6^][^16^]:

$$

\text{4-Methylpiperazine-1-carbonyl chloride} + \text{Piperidin-4-ol} \xrightarrow{\text{Et}_3\text{N}} \text{Piperidin-4-yl 4-methylpiperazine-1-carboxylate} + \text{HCl}

$$

Typical Conditions :

- Solvent: DCM or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Yield: 70–85% after purification via silica gel chromatography[^3^][^10^].

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates, carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed[^10^][^12^].

Activation of 4-Methylpiperazine-1-carboxylic Acid

The acid is activated in situ using EDCI/HOBt in anhydrous DCM or DMF:

$$

\text{4-Methylpiperazine-1-carboxylic acid} + \text{EDCI} + \text{HOBt} \rightarrow \text{Active ester intermediate}

$$

Nucleophilic Attack by Piperidin-4-ol

Piperidin-4-ol reacts with the active ester to form the desired product[^10^]:

$$

\text{Active ester} + \text{Piperidin-4-ol} \rightarrow \text{this compound} + \text{HOBt}

$$

Optimized Parameters :

- Molar ratio (acid:EDCI:HOBt:alcohol): 1:1.2:1.2:1.5

- Solvent: DMF or THF

- Yield: 65–80% after aqueous workup[^10^][^12^].

Transesterification from Methyl Ester Precursors

A two-step process involving methyl ester synthesis followed by transesterification with piperidin-4-ol offers an alternative route[^16^].

Methyl Ester Synthesis

4-Methylpiperazine-1-carboxylic acid is esterified using trimethylsilyl diazomethane (TMS-diazomethane) in methanol:

$$

\text{4-Methylpiperazine-1-carboxylic acid} + \text{CH}2\text{N}2 \rightarrow \text{Methyl 4-methylpiperazine-1-carboxylate}

$$

Conditions : 0°C to room temperature, 2–4 hours (Yield: 90–95%)[^16^].

Transesterification

The methyl ester undergoes base-catalyzed transesterification with piperidin-4-ol:

$$

\text{Methyl 4-methylpiperazine-1-carboxylate} + \text{Piperidin-4-ol} \xrightarrow{\text{NaOMe}} \text{this compound} + \text{MeOH}

$$

Limitations : Requires excess alcohol and prolonged reaction times (12–24 hours)[^16^].

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Acyl Chloride Route | 70–85% | High | Moderate | Industrial |

| EDCI/HOBt Coupling | 65–80% | High | High | Lab-scale |

| Transesterification | 60–75% | Moderate | Low | Small-scale |

Key Observations :

- The acyl chloride method is preferred for large-scale synthesis due to shorter reaction times and higher yields[^7^][^16^].

- EDCI/HOBt coupling avoids acidic conditions, making it suitable for acid-sensitive substrates[^10^].

- Transesterification is less efficient but requires milder conditions[^16^].

Industrial-Scale Considerations

Continuous Flow Reactors

Patents describe the use of continuous flow systems to enhance reaction efficiency and safety during acyl chloride formation[^7^]. For example:

- Residence Time : 5–10 minutes

- Temperature Control : 25–40°C

- Throughput : 1–5 kg/hour[^7^].

Purification Techniques

- Crystallization : The final product is recrystallized from ethanol/water mixtures to achieve >99% purity[^8^].

- Chromatography : Reserved for lab-scale purification using silica gel (eluent: 5–10% methanol in chloroform)[^3^][^10^].

Mechanistic Insights

Acyl Chloride Reactivity

The electrophilic carbonyl carbon in 4-methylpiperazine-1-carbonyl chloride undergoes nucleophilic attack by piperidin-4-ol’s hydroxyl group, facilitated by base-mediated deprotonation[^6^].

Coupling Reagent Efficiency

EDCI activates the carboxylic acid via the formation of an O-acylisourea intermediate, which reacts with the alcohol to form the ester[^10^]. HOBt minimizes side reactions by stabilizing the intermediate[^12^].

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylate group undergoes esterification under acidic or basic conditions. For example, reaction with alcohols in the presence of H₂SO₄ or DCC/DMAP yields modified esters. Transesterification with other alcohols (e.g., methanol) under reflux conditions replaces the existing ester group.

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Esterification | H₂SO₄, R-OH, 60°C, 12h | 65–78% | |

| Transesterification | NaOMe, MeOH, reflux, 6h | 82% |

Reductive Amination

The secondary amine in the piperazine ring reacts with aldehydes/ketones via reductive amination. For instance, treatment with formaldehyde and NaBH₃CN in THF produces N-methylated derivatives :

textPiperidin-4-yl 4-methylpiperazine-1-carboxylate + HCHO → N-Methylated product (Yield: 89%, 24h, RT)[6]

Nucleophilic Aromatic Substitution (SNAr)

The piperazine nitrogen acts as a nucleophile in SNAr reactions with activated aryl halides. A representative reaction with 1-fluoro-2-methoxy-4-nitrobenzene in DMSO/K₂CO₃ at 80°C forms arylpiperazine derivatives :

| Substrate | Conditions | Yield | Product |

|---|---|---|---|

| 1-Fluoro-2-methoxy-4-nitrobenzene | DMSO, K₂CO₃, 80°C, 15h | 92–95% | Arylpiperazine adduct |

Alkylation Reactions

The tertiary amine in the piperidine ring undergoes alkylation with alkyl halides. For example, reaction with methyl iodide in acetonitrile at 50°C produces quaternary ammonium salts :

| Alkylating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| CH₃I | Acetonitrile | 50°C | 8h | 75% |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the piperidine ring. A Buchwald-Hartwig amination with 7-bromoimidazo[1,2-a]pyridine using Pd₂(dba)₃/XPhos yields biaryl amines :

| Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd₂(dba)₃/XPhos | t-BuONa | Dioxane | 110°C | 43% |

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions. Saponification with NaOH/EtOH at 70°C produces the corresponding carboxylic acid:

textThis compound → 4-Methylpiperazine-1-carboxylic acid (Yield: 68%, 4h)[1]

Interaction with Biological Targets

Though not a direct reaction, the compound modulates neurotransmitter receptors. Computational studies suggest binding to serotonin (5-HT₂A) and dopamine (D₂) receptors via hydrogen bonding with Asp155 and hydrophobic interactions .

Key Reaction Trends

Scientific Research Applications

Piperidin-4-yl 4-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidin-4-yl 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3)

- Structure : Features a piperidine core connected to a 2-methoxyphenyl-substituted piperazine via an ethyl carboxylate linker.

- Synthesis: Prepared via reductive amination of N-carbethoxy-4-piperidone with 1-(2-methoxyphenyl)piperazine using NaBH3CN in methanol .

- Key Differences : The target compound replaces the 2-methoxyphenyl group with a methylpiperazine, eliminating aromaticity but enhancing basicity and solubility.

1-(2-Methoxyphenyl)-4-[(1-(2-nitrobenzyl)piperidin-4-yl)methyl]piperazine

- Structure : Incorporates a nitrobenzyl group on the piperidine ring, enhancing dopamine D2 receptor affinity (highest in the series: Ki = 12 nM) .

- Key Differences : The target compound lacks the nitrobenzyl substituent, which may reduce receptor specificity but improve metabolic stability.

6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives (S1–S4)

- Structure : Combines a benzo[d]isoxazole moiety with a piperidin-4-yl group.

- Properties : Demonstrated high BBB permeability (Log PS*fu,brain ≈ -3.0), comparable to antipsychotics like haloperidol .

- Key Differences : The target compound’s carboxylate ester may enhance aqueous solubility compared to the lipophilic benzo[d]isoxazole group.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Parameters

*Estimated values based on structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Piperidin-4-yl 4-methylpiperazine-1-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a two-step process:

Coupling Reaction : Use tert-butyl carbamate (Boc) protection on piperidin-4-amine, followed by reaction with 4-methylpiperazine-1-carbonyl chloride in the presence of a coupling agent like HATU or EDCI under inert conditions (e.g., nitrogen atmosphere) .

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous sodium bicarbonate .

- Yield Optimization : Sonication during intermediate steps improves homogeneity, and column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) enhances purity. Typical yields range from 45% to 94% depending on solvent selection and purification techniques .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- LC/MS : Confirm molecular weight using electrospray ionization (ESI) in positive mode, with retention time cross-referenced against standards .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify proton environments (e.g., piperazine methyl groups at δ 2.3–2.5 ppm) and carbonyl signals (δ 160–170 ppm) .

- HPLC : Use a C18 column with acetonitrile/water gradients (0.1% TFA) to assess purity (>98% for biological assays) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are generated .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., TFA vapors) .

- First Aid : For skin contact, rinse with soap/water for 15 minutes; for eye exposure, use saline irrigation and consult a physician immediately .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

Stability Assays : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

Mechanistic Analysis : Identify degradation products (e.g., hydrolysis of the carboxylate ester) using high-resolution mass spectrometry (HRMS). Adjust storage conditions to −20°C in anhydrous DMSO if instability is observed at neutral pH .

Q. What strategies are effective for optimizing the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Reaction Engineering :

- Catalysis : Employ Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings with aryl boronic acids, optimizing solvent (toluene/EtOH) and temperature (80–100°C) .

- Substitution Reactions : Use LiAlH₄ for selective reduction of ester groups or KMnO₄ for oxidation to carboxylic acid derivatives .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps (e.g., carbonyl activation) .

Q. How can researchers validate the compound’s biological targets in enzyme inhibition or receptor binding studies?

- Methodological Framework :

Target Screening : Perform fluorescence polarization assays with labeled ATP-binding pockets (e.g., phosphoglycerate dehydrogenase) to measure IC₅₀ values .

Structural Analysis : Co-crystallize the compound with target proteins (e.g., using X-ray crystallography at 1.8 Å resolution) to identify binding motifs, such as hydrogen bonds with active-site residues .

In Silico Validation : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to predict binding affinities and conformational stability .

Data Contradiction Analysis

Q. How should discrepancies in reported solubility profiles be addressed?

- Resolution Strategy :

- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (e.g., PBS) using nephelometry. Note that logP values (~1.5) suggest moderate hydrophilicity, requiring co-solvents like PEG-400 for in vivo studies .

- Temperature Dependence : Conduct differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.